{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine is a complex organic compound that features a morpholine ring, a methoxy group, and an amine group
Mechanism of Action
Target of Action
It’s structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior.
Biochemical Pathways
The compound may affect the monoamine neurotransmitter pathways, particularly those involving tyramine and tryptamine . By inhibiting the deamination process, it could potentially lead to an increase in the levels of these neurotransmitters, impacting various neurological and psychological processes.
Pharmacokinetics
Its solubility in common organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a methoxy-substituted benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself and its various substituted forms.
Methoxy-substituted amines: Compounds such as 4-methoxybenzylamine and its derivatives.
Uniqueness
What sets {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine apart is its unique combination of a morpholine ring and a methoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-10-12-3-4-14(17-2)13(9-12)11-16-5-7-18-8-6-16/h3-4,9,15H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKVVMZHNANNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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